N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine
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Overview
Description
N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine is a synthetic compound that belongs to the class of heterocyclic amines It features a piperidine ring, a pyridine ring, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using suitable alkylating agents.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions involving nitrogen-containing precursors.
Coupling Reactions: The final step involves coupling the piperidine and pyridine rings through appropriate linkers and reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of secondary or tertiary amines.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
Comparison: N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its specific combination of a piperidine ring, a pyridine ring, and a methoxyethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H23N3O |
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Molecular Weight |
249.35 g/mol |
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C14H23N3O/c1-16(14-5-3-4-8-15-14)13-6-9-17(10-7-13)11-12-18-2/h3-5,8,13H,6-7,9-12H2,1-2H3 |
InChI Key |
CLZGTQVPDUDCIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CCOC)C2=CC=CC=N2 |
Origin of Product |
United States |
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